2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID
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Overview
Description
2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID is a complex organic compound that features a thiazolidine ring fused with a pyridine moiety and a phenylacetic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine-4-carbaldehyde with thiazolidine-2-thione under basic conditions to form the intermediate, which is then reacted with phenylacetic acid derivatives to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or toluene and catalysts like palladium or zinc complexes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated pyridine compounds .
Scientific Research Applications
2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, thereby reducing oxidative stress and inflammation associated with diabetic complications . The compound’s thiazolidine and pyridine moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-4-OXO-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID
- 2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID
Uniqueness
The uniqueness of 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The position of the pyridine ring and the presence of the thiazolidine moiety contribute to its unique binding properties and potential therapeutic applications .
Biological Activity
The compound 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID , also known as a thiazolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazolidine ring
- Pyridine moiety
- Phenylacetic acid side chain
Molecular Formula and Weight
- Molecular Formula : C13H12N2O3S2
- Molecular Weight : 308.3760 g/mol
Antimicrobial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to the thiazolidine structure have been tested against various bacterial and fungal pathogens.
Pathogen | Activity | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 10.7 - 21.4 |
Escherichia coli | Antibacterial | 21.4 - 40.2 |
Candida albicans | Antifungal | 15 - 30 |
These results indicate that the compound's derivatives show promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
Thiazolidine derivatives have been explored for their anticancer potential. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain thiazolidine derivatives can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : It can bind to receptors, altering their activity and triggering downstream biological effects.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazolidine derivatives found that modifications in the pyridine ring significantly enhanced antimicrobial efficacy against various pathogens .
- Anticancer Properties : Another investigation highlighted that specific thiazolidine derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 25 µM, indicating a strong potential for further development as anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Condensation Reaction : A pyridine derivative is reacted with a thiazolidine precursor under basic conditions.
- Purification Techniques : The final product is purified using recrystallization or chromatography to ensure high purity suitable for biological testing.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-15-13(10-11-6-8-18-9-7-11)24-17(23)19(15)14(16(21)22)12-4-2-1-3-5-12/h1-10,14H,(H,21,22)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURKUQBFLHYZLE-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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